D-|A-Hydroxyglutaric acid (disodium)
Overview
Description
D-α-Hydroxyglutaric acid disodium, also known as (R)-2-hydroxyglutaric acid disodium salt, is a chemical compound with the molecular formula C5H6O5Na2 and a molecular weight of 192.08 g/mol. It is a derivative of α-ketoglutaric acid and is known for its role as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-α-Hydroxyglutaric acid disodium can be synthesized through the chemical modification of α-ketoglutaric acid using specific reagents and reaction conditions.
Industrial Production Methods: The compound is typically produced in a controlled laboratory environment due to its specialized applications in scientific research.
Types of Reactions:
Oxidation: D-α-Hydroxyglutaric acid disodium can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of D-α-Hydroxyglutaric acid disodium.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
D-α-Hydroxyglutaric acid disodium is widely used in scientific research due to its role as an inhibitor of α-ketoglutarate-dependent dioxygenases. It is used in:
Chemistry: As a reagent in peptide synthesis and other chemical reactions.
Biology: In studies related to metabolic pathways and enzyme inhibition.
Medicine: Investigating its potential therapeutic applications in various diseases.
Industry: In the development of new chemical processes and products.
Mechanism of Action
D-α-Hydroxyglutaric acid disodium exerts its effects by competitively inhibiting α-ketoglutarate-dependent dioxygenases. This inhibition affects various molecular targets and pathways, including reactive oxygen species (ROS) production, ATP synthesis, and mTOR signaling.
Comparison with Similar Compounds
D-α-Hydroxyglutaric acid disodium is unique in its ability to inhibit α-ketoglutarate-dependent dioxygenases. Similar compounds include:
α-Ketoglutaric Acid: The parent compound from which D-α-Hydroxyglutaric acid disodium is derived.
Other Hydroxyglutaric Acids: Variants with different hydroxyl group positions or additional functional groups.
These compounds differ in their specific inhibitory effects and applications in scientific research and industry.
Properties
IUPAC Name |
disodium;(2R)-2-hydroxypentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFTEDSQFPDPP-HWYNEVGZSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])[C@H](C(=O)[O-])O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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